Z-VAE(OMe)-fmk

UCHL1 Deubiquitinase Neurodegeneration

Z-VAE(OMe)-fmk (Benzyloxycarbonyl-Val-Ala-Glu(OMe)-fluoromethylketone; CAS 1027141-02-1) is a cell-permeable, irreversible peptide-based fluoromethylketone (FMK) inhibitor. Its molecular formula is C23H32FN3O7 with a molecular weight of 481.52 g/mol.

Molecular Formula C23H32FN3O7
Molecular Weight 481.5 g/mol
Cat. No. B10790061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-VAE(OMe)-fmk
Molecular FormulaC23H32FN3O7
Molecular Weight481.5 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(C)C(=O)NC(CCC(=O)OC)C(=O)CF)NC(=O)OCC1=CC=CC=C1
InChIInChI=1S/C23H32FN3O7/c1-14(2)20(27-23(32)34-13-16-8-6-5-7-9-16)22(31)25-15(3)21(30)26-17(18(28)12-24)10-11-19(29)33-4/h5-9,14-15,17,20H,10-13H2,1-4H3,(H,25,31)(H,26,30)(H,27,32)/t15-,17-,20-/m0/s1
InChIKeyVBAAQBLMAIONMC-KNBMTAEXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Z-VAE(OMe)-fmk: Compound Overview and Core Technical Specifications for Research Procurement


Z-VAE(OMe)-fmk (Benzyloxycarbonyl-Val-Ala-Glu(OMe)-fluoromethylketone; CAS 1027141-02-1) is a cell-permeable, irreversible peptide-based fluoromethylketone (FMK) inhibitor. Its molecular formula is C23H32FN3O7 with a molecular weight of 481.52 g/mol . The compound functions as a suicide inhibitor that covalently modifies active-site cysteine residues via its FMK warhead [1]. The O-methylation of the P1 glutamate residue (Glu(OMe)) confers enhanced membrane permeability and stability compared to non-methylated analogs . The X-ray co-crystal structure with UCHL1 (PDB: 4DM9) has been determined at 2.35 Å resolution, providing atomic-level characterization of the inhibitor binding mode [2].

Why Pan-Caspase or Generic UCHL1 Inhibitors Cannot Substitute for Z-VAE(OMe)-fmk


Substitution among peptide-based FMK inhibitors is not scientifically justified because Z-VAE(OMe)-fmk occupies a unique functional intersection. The widely used pan-caspase inhibitor Z-VAD-FMK (Z-Val-Ala-Asp(OMe)-FMK) does not inhibit UCHL1 activity even at concentrations up to 440 μM . Conversely, generic UCHL1 inhibitors lack the caspase-directed activity of Z-VAE(OMe)-fmk, which demonstrates enhanced inactivation of procaspase-9 over caspase-3 due to its Val-Ala-Glu sequence motif targeting Glu-X cleavage sites [1]. The P1 glutamate methyl ester (Glu(OMe)) distinguishes Z-VAE(OMe)-fmk from both the aspartate-containing Z-VAD-FMK and the VEID-based caspase-6 inhibitors (IC50 = 45.1 nM for caspase-3, 128.6 nM for caspase-6) . This dual-targeting profile—UCHL1 covalent modification plus caspase-9/3 differential inhibition—makes functional substitution by single-target alternatives impossible for experimental protocols requiring either deubiquitinase inhibition with concurrent apoptosis modulation, or characterization of Glu-X cleaving caspase activity.

Quantitative Differentiation of Z-VAE(OMe)-fmk: Comparator-Based Evidence for Research Selection


UCHL1 Inhibition: Direct Comparator Data with Z-VAD-FMK

Z-VAE(OMe)-fmk functions as a covalent, irreversible inhibitor of UCHL1, with the X-ray co-crystal structure (PDB: 4DM9, 2.35 Å resolution) confirming covalent modification of active-site Cys90 via thioester bond formation [1]. In direct head-to-head comparison, Z-VAD-FMK—the pan-caspase inhibitor sharing the identical FMK warhead and cell-permeable methyl ester design—does not inhibit UCHL1 activity at any tested concentration, including up to 440 μM . This functional divergence is attributable to the peptide sequence motif: Z-VAE(OMe)-fmk bears the Val-Ala-Glu(OMe) sequence, whereas Z-VAD-FMK contains Val-Ala-Asp(OMe). The P1 glutamate (Glu) versus aspartate (Asp) substitution determines UCHL1 active-site recognition [1].

UCHL1 Deubiquitinase Neurodegeneration Parkinson's disease

Caspase-9 vs. Caspase-3 Differential Inhibition: Sequence-Derived Selectivity

Z-VAE(OMe)-fmk exhibits enhanced inactivation of procaspase-9 relative to caspase-3, a functional characteristic derived from its Val-Ala-Glu(OMe) peptide sequence that mimics the Glu-X cleavage site processed by procaspase-9 [1]. This preference distinguishes Z-VAE(OMe)-fmk from aspartate-directed caspase inhibitors. For comparison, Z-VEID-FMK—containing the Val-Glu-Ile-Asp sequence—demonstrates preferential inhibition of caspase-6 (IC50 = 128.6 nM) and caspase-3 (IC50 = 45.1 nM) in enzymatic assays . Z-LEHD-FMK, designed for caspase-9 inhibition, contains a distinct Leu-Glu-His-Asp motif and lacks the Val-Ala-Glu sequence of Z-VAE(OMe)-fmk .

Caspase-9 Caspase-3 Apoptosis Glu-X cleavage

Molecular Binding Mode and UCHL1 Active-Site Occupancy: P1' Site Targeting

The co-crystal structure of UCHL1 with Z-VAE(OMe)-fmk (PDB: 4DM9, 2.35 Å resolution) reveals that the inhibitor approaches the active-site cleft from the opposite side of the crossover loop relative to the direction of ubiquitin's C-terminal tail approach [1]. Consequently, Z-VAE(OMe)-fmk occupies the P1' (leaving group) binding site rather than the canonical substrate-binding channel [1]. The structure confirms covalent modification of Cys90 via a thioester bond, with the catalytic His161 misaligned at 8.0 Å distance from Cys90—indicating the inhibitor binds to an inactive conformational state of UCHL1 [2]. This binding mode has been proposed to confer selectivity over other ubiquitin hydrolases such as UCHL3, which possess canonical catalytic triads [2].

Structural biology UCHL1 Active-site mapping Covalent inhibitor

Cell Permeability and Stability: Methyl Ester Design Relative to Non-Methylated FMK Analogs

Z-VAE(OMe)-fmk incorporates an O-methyl ester modification on the P1 glutamate residue (Glu(OMe)), a design feature shared with the broadly used Z-VAD(OMe)-FMK . The O-methylation of the carboxylic acid side chain enhances both stability and cell permeability compared to non-methylated FMK inhibitors . Studies confirm that Z-VAE(OMe)-fmk is a cell-permeable inhibitor, with intracellular target engagement demonstrated by its ability to inhibit UCHL1 in cellular contexts . For comparison, non-methylated FMK analogs exhibit reduced membrane penetration and require higher extracellular concentrations to achieve comparable intracellular target inhibition .

Cell permeability Inhibitor stability FMK warhead Methyl ester

Recommended Research Applications for Z-VAE(OMe)-fmk Based on Quantitative Evidence


UCHL1-Specific Deubiquitinase Inhibition in Neurodegeneration Models

Z-VAE(OMe)-fmk is the appropriate selection for experiments requiring UCHL1 inhibition in cellular models of Parkinson's disease or other neurodegenerative conditions where UCHL1 is implicated [1]. Based on the direct head-to-head comparison, Z-VAD-FMK must not be substituted for this purpose as it exhibits no UCHL1 inhibition even at 440 μM . The 2.35 Å co-crystal structure (PDB: 4DM9) provides atomic-level validation of target engagement for structure-guided experimental interpretation [1].

Characterization of Glu-X Cleaving Caspase Activity in Apoptosis Research

Z-VAE(OMe)-fmk enables specific interrogation of Glu-X bond-cleaving caspase activity—particularly procaspase-9 auto-processing—distinct from the Asp-X specificity of canonical caspases [1]. This application is not achievable with Z-VEID-FMK (which preferentially targets caspase-6 and caspase-3) or Z-LEHD-FMK (caspase-9 inhibitor with distinct sequence motif) [2]. Researchers investigating the functional significance of Glu-306 cleavage in procaspase-9 activation should procure Z-VAE(OMe)-fmk for this unique specificity profile.

Dual-Target Deubiquitinase and Caspase Modulation Studies

For experimental systems requiring concurrent modulation of UCHL1 deubiquitinase activity and caspase-mediated apoptosis pathways, Z-VAE(OMe)-fmk provides a unique dual-targeting profile [1]. Unlike Z-VAD-FMK (caspase inhibitor with no UCHL1 activity up to 440 μM) [2], and unlike single-target UCHL1 inhibitors that lack caspase activity, Z-VAE(OMe)-fmk enables investigation of crosstalk between ubiquitin-proteasome and apoptotic signaling pathways in a single pharmacologic intervention [1].

Structure-Based Design of UCHL1-Selective Inhibitors

The PDB 4DM9 structure (2.35 Å resolution) of Z-VAE(OMe)-fmk bound to UCHL1 serves as a validated template for structure-guided medicinal chemistry efforts targeting UCHL1 [1]. The structural information reveals key molecular contacts at the active-site cleft and identifies the P1' site occupancy mechanism [1]. The proposed selectivity advantage over UCHL3—derived from binding to the misaligned catalytic conformation—provides a rational basis for designing UCHL1-selective compounds .

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